molecular formula C8H14N2Si B2474392 5-Trimethylsilylpyridin-3-amine CAS No. 2377034-96-1

5-Trimethylsilylpyridin-3-amine

Cat. No.: B2474392
CAS No.: 2377034-96-1
M. Wt: 166.299
InChI Key: HEHOLXBQOYZLPI-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone in the field of organic chemistry. algoreducation.comwikipedia.org Structurally similar to benzene with one CH group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of synthetic applications. algoreducation.comwikipedia.org The chemistry of these compounds is of considerable importance in the synthesis of intermediates for biologically active compounds and novel materials. researchgate.net

The versatility of pyridine derivatives stems from their distinct electronic properties and reactivity. The nitrogen atom in the pyridine ring imparts basicity, with a pKa of approximately 5.2, making it a useful catalyst and base in various reactions. algoreducation.com Pyridine derivatives can undergo electrophilic substitution, although they are generally less reactive than benzene. researchgate.net Conversely, they are more susceptible to nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with classic methods like the Hantzsch pyridine synthesis providing access to a wide variety of substituted pyridines. algoreducation.comwikipedia.org Modern synthetic methodologies, such as cross-coupling reactions, have further expanded the toolkit for creating functionalized pyridine scaffolds. organic-chemistry.org These derivatives are not merely laboratory curiosities; they are found in a multitude of commercial products, including pharmaceuticals, agrochemicals, and consumer goods. algoreducation.commedium.com

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, have become indispensable in numerous scientific and industrial sectors. zmsilane.comcfsilicones.com The unique properties of the silicon-carbon bond, such as its thermal stability, flexibility, and hydrophobicity, distinguish these compounds from other organometallic counterparts and drive their wide-ranging applications. cfsilicones.com

The field of organosilicon chemistry has witnessed dramatic progress, moving from its early stages to a critical area of research with both fundamental and applied importance. These compounds are utilized in the production of innovative materials, durable products, and high-performance coatings. zmsilane.com Their applications span diverse industries including electronics, where they serve as insulating materials; medicine, in biocompatible devices; and construction, as sealants and adhesives. zmsilane.comcfsilicones.com

In organic synthesis, organosilicon compounds are valuable reagents and intermediates. researchgate.net Their stability, volatility, and high solubility in organic solvents make them easy to handle. The development of new catalytic methods and greener synthesis routes continues to enhance the efficiency and sustainability of producing organosilicon compounds, paving the way for novel applications in technology and green chemistry. cfsilicones.com

Contextualization of Silylated Aminopyridines in Chemical Research

Silylated amines, also known as aminosilanes, are compounds containing at least one silicon-nitrogen bond. mdpi.com The introduction of a silyl (B83357) group to an aminopyridine scaffold combines the functionalities of both pyridine and organosilicon chemistry, leading to compounds with unique properties and reactivity. Silylation can be used as a strategic tool in organic synthesis to protect amine groups, modify solubility, or direct the regioselectivity of subsequent reactions.

Research into silylated amines has been ongoing for several decades, driven by their inherent properties. mdpi.com In the context of pyridine derivatives, silylation can influence the electronic and steric environment of the molecule, potentially altering its chemical behavior. For instance, the silylation of pyridine-containing drugs is a known strategy.

Research Landscape and Knowledge Gaps for 5-Trimethylsilylpyridin-3-amine

While the broader classes of pyridine derivatives and organosilicon compounds are extensively studied, the specific compound this compound remains a more specialized area of research. A comprehensive search of the scientific literature reveals a limited number of dedicated studies focusing on its synthesis, characterization, and applications.

The synthesis of aminopyridines, in general, can be achieved through various methods, including C-N bond forming reactions between chloropyridines and amines. researchgate.net However, specific, optimized protocols for the synthesis of this compound are not widely reported.

The reactivity of this compound is expected to be influenced by both the amino and the trimethylsilyl (B98337) substituents. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, while the trimethylsilyl group can act as a bulky directing group and can also be cleaved under certain conditions. The interplay of these two functional groups on the pyridine ring presents an interesting area for further investigation.

Furthermore, the potential applications of this compound are largely unexplored. Given the prevalence of both pyridine and organosilicon moieties in pharmaceuticals and materials science, it is plausible that this compound could serve as a valuable building block in these areas. The current knowledge gap represents an opportunity for further research to elucidate the fundamental chemistry and potential utility of this specific silylated aminopyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-trimethylsilylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)8-4-7(9)5-10-6-8/h4-6H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHOLXBQOYZLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Trimethylsilylpyridin 3 Amine

Precursor Synthesis and Functionalization Strategies

The creation of complex pyridine (B92270) derivatives such as 5-trimethylsilylpyridin-3-amine relies on a systematic approach to precursor synthesis and subsequent functionalization. This involves the careful selection of starting materials and a sequence of reactions to introduce the desired amine and trimethylsilyl (B98337) groups at specific positions on the pyridine ring.

Halopyridine Precursors in Aminopyridine Synthesis

Halopyridines are versatile and widely used precursors in the synthesis of aminopyridines. The halogen atom, typically chlorine or bromine, serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The most direct method for synthesizing aminopyridines involves the reaction of halopyridines with amines. scielo.br These reactions can be carried out with or without a transition metal catalyst, such as palladium, or at elevated pressures. scielo.br

Recent advancements have focused on developing more environmentally friendly and cost-effective methods. For instance, a transition-metal-free synthesis of aminopyridines has been achieved by reacting chloropyridines with various simple amides under reflux conditions. scielo.br This method offers the advantage of operational simplicity and the use of readily available starting materials. scielo.br Another approach involves the use of a potassium fluoride/water system, which has shown that in some cases, transition-metal catalysis may be unnecessary for the amination of halo-pyridines.

The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring. For example, 2-halopyridines are commonly used due to the activation of the 2-position by the ring nitrogen. nih.gov

Introduction of the Trimethylsilyl Group via Directed Silylation

The introduction of a trimethylsilyl (TMS) group onto a pyridine ring can be achieved through various silylation techniques. Directed silylation is a powerful strategy that allows for the regioselective functionalization of C-H bonds. This control is often achieved through the use of directing groups or by exploiting the inherent electronic properties of the pyridine ring.

One common approach involves the use of a transition metal catalyst, such as iridium or zinc. escholarship.orgnih.gov For instance, zinc triflate (Zn(OTf)₂) has been shown to catalyze the silylation of pyridine, leading to the formation of silylated products where the silyl (B83357) group is introduced meta to the nitrogen atom. nih.govnih.gov The proposed mechanism for this reaction involves the interaction of the zinc center with a silane to form a pyridinium silyl cation and a zinc hydride species. acs.org

Another strategy involves the regioselective metallation of the pyridine ring, followed by quenching with a silyl electrophile like trimethylsilyl chloride (TMSCl). This method offers precise control over the position of silylation. nih.gov The choice of the metallating agent and reaction conditions are critical for achieving the desired regioselectivity.

Amination Approaches for Pyridine Ring Systems

Several methods exist for introducing an amino group onto a pyridine ring, a crucial step in the synthesis of aminopyridines.

Nucleophilic Aromatic Substitution (SNAr): As mentioned previously, the reaction of halopyridines with amines is a fundamental approach. scielo.br The efficiency of this reaction can be enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and has been applied to the synthesis of aminopyridines from halopyridines. nih.gov

Chichibabin Reaction: This classic reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. youtube.com While effective, it often requires high temperatures. youtube.com

From Pyridine N-oxides: Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot procedure using Ts₂O-t-BuNH₂ followed by deprotection. researchgate.netnih.gov This method offers a mild alternative to traditional SNAr chemistry. nih.gov

Reductive Amination: While direct reductive amination on 3-amino-4-halopyridines can be challenging, a protocol using trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate has been developed to access a range of N-substituted 3-amino-4-halopyridines. acs.org

The choice of amination strategy depends on the desired substitution pattern, the nature of the starting materials, and the required reaction conditions.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategy that precisely installs both the amino and trimethylsilyl groups at the 3- and 5-positions of the pyridine ring, respectively.

Direct Silylation Approaches at the Pyridine 5-Position

Achieving silylation specifically at the 5-position of a pyridine ring that also contains a directing group (or a group that can be converted to an amine) at the 3-position is a key synthetic challenge.

A highly effective method for the regioselective introduction of a trimethylsilyl group at a specific position on the pyridine ring is through metallation followed by quenching with an electrophile. This process involves the deprotonation of a specific C-H bond on the pyridine ring using a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate is then reacted with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl), to install the TMS group.

The regioselectivity of the metallation step is crucial and can be controlled by several factors, including the presence of directing groups on the pyridine ring and the reaction conditions. For example, in the synthesis of polyfunctional pyridines, regioselective lithiation of a substituted 3-chloropyridine can lead to a 4-lithiated intermediate. nih.gov Subsequent reactions can then be performed to introduce other functional groups.

In the context of synthesizing this compound, a precursor with a suitable directing group at the 3-position would be required to direct the metallation to the 5-position. Following the regioselective lithiation, quenching with TMSCl would yield the desired 5-trimethylsilylpyridine derivative, which could then be converted to the final product.

Catalytic Silylation Methods (e.g., Zinc Catalysis)

Direct C-H silylation of pyridine derivatives presents a straightforward approach to introduce a trimethylsilyl group. Zinc-catalyzed reactions have been explored for the silylation of pyridines. For instance, Zn(OTf)₂ has been shown to catalyze the dehydrogenative silylation of pyridine and its derivatives, affording silylated products where the silyl group is typically directed meta to the nitrogen atom. nih.govacs.org The reaction of pyridine with a silane such as Et₃SiH in the presence of a zinc catalyst can yield 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine. nih.govacs.org While this method demonstrates the feasibility of zinc catalysis for pyridine silylation, the yields can be moderate. nih.govacs.org The proposed mechanism involves the activation of the silane by the Zn²⁺ center, followed by an electrophilic aromatic substitution-type pathway. nih.govacs.org

Table 1: Zinc-Catalyzed Silylation of Pyridine

Catalyst Silane Product(s) Yield Reference
Zn(OTf)₂ Et₃SiH 3-(triethylsilyl)pyridine, 3,5-bis(triethylsilyl)pyridine 26-41% nih.govacs.org
Zn(OTf)₂ Me₂PhSiH 3-(dimethylphenylsilyl)pyridine ~50% (NMR) nih.gov

Construction of the Pyridine Ring with Pre-existing Trimethylsilyl and Amino Functionalities

An alternative strategy involves constructing the pyridine ring from precursors that already contain the trimethylsilyl and amino groups. This approach offers control over the final substitution pattern.

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of substituted pyridines. researchgate.netnih.gov Cobalt-catalyzed cycloadditions, in particular, have been extensively studied for the construction of pyridine rings from alkynes and nitriles. researchgate.net This methodology allows for the formation of highly substituted pyridines in a single step. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided information, the versatility of the [2+2+2] cycloaddition suggests its potential applicability by employing appropriately substituted alkyne and nitrile precursors. For instance, cobalt catalysts can promote the cycloaddition of diynes with nitriles to form a wide range of pyridine derivatives. The regioselectivity of these reactions can often be controlled by the nature of the catalyst and the substituents on the starting materials. researchgate.net

Classical condensation reactions provide a foundational route to polysubstituted pyridines. baranlab.orgnih.gov These methods typically involve the reaction of carbonyl compounds with an ammonia source. baranlab.orgstudylib.net For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to produce a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org To synthesize a molecule like this compound via this route, one would need to start with precursors bearing the trimethylsilyl and amino functionalities. Various modifications and alternative condensation strategies have been developed to allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Modern approaches also include sequential reactions, such as AlCl₃-catalyzed condensation followed by aza-Wittig and isomerization reactions, to access polysubstituted pyridines. researchgate.net

Derivatization from Related Silylated Aminopyridines (e.g., N,N-bis(trimethylsilyl)pyridin-3-amine)

The target compound can potentially be synthesized through the derivatization of a related silylated aminopyridine. For example, N,N-bis(trimethylsilyl)amines are known chemical compounds. nih.gov The synthesis of tris(trimethylsilyl)amine, a related compound, is achieved by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane. wikipedia.org While the direct synthesis of N,N-bis(trimethylsilyl)pyridin-3-amine is not detailed, such compounds can serve as intermediates. N,N,N′-tris(trimethylsilyl)-carboximidamides are effective reagents for introducing RCN₂ moieties into various molecules. mdpi.com The reactivity of N,N-bis(silyl)enamines towards electrophiles has been explored as a route to substituted 2-aza-1,3-butadienes and pyridines. acs.org This suggests that a suitably protected or activated silylated aminopyridine could be a precursor to this compound through deprotection or functional group interconversion.

Purification and Isolation Techniques in Synthetic Organic Chemistry

Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. Common techniques employed in synthetic organic chemistry are applicable here.

Initial workup of the reaction mixture typically involves removing the catalyst and any inorganic byproducts. This can be achieved by filtration after extracting the organic products into a suitable solvent like pentane. nih.gov The solvent is then removed under reduced pressure. nih.gov

For further purification, several chromatographic and distillation techniques can be utilized:

Distillation: Vacuum microdistillation can be an effective method for purifying liquid products, especially for separating compounds with different boiling points. nih.govacs.org

Chromatography:

Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates is a useful technique for separating small quantities of material and for determining the appropriate solvent system for column chromatography. nih.govacs.org

Column Chromatography: Flash column chromatography is a standard and scalable method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent (e.g., a mixture of ethyl acetate and hexanes) is crucial for effective separation. nih.gov

For pyridine-containing compounds, it is also important to consider potential impurities. Crude pyridine can contain imines and aldehydes, which may need to be removed. google.com Treatment with an alkali, and sometimes an acid or water prior to the alkali treatment, followed by distillation is a method used for the industrial purification of pyridine. google.com

Table 2: Common Purification Techniques

Technique Description Application Reference
Vacuum Microdistillation Distillation under reduced pressure to separate compounds based on boiling points. Purification of liquid silylated pyridines. nih.govacs.org
Preparative TLC Separation of compounds on a thin layer of adsorbent material. Small-scale purification and method development. nih.govacs.org
Flash Column Chromatography Rapid separation of compounds using pressure to force the solvent through a column of adsorbent. Standard purification method for organic synthesis. nih.gov
Alkali Treatment/Distillation Removal of acidic impurities and subsequent purification by distillation. Industrial purification of crude pyridine. google.com

Chemical Reactivity and Transformation of 5 Trimethylsilylpyridin 3 Amine

Reactivity at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a weak base, enabling a range of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amino group at the C3 position of the pyridine (B92270) ring is highly nucleophilic and readily participates in reactions with various electrophiles.

Primary amines are readily acylated by reaction with acid chlorides or anhydrides to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, are typically rapid and high-yielding. fishersci.co.uk For 5-Trimethylsilylpyridin-3-amine, these reactions would lead to the corresponding N-(5-(trimethylsilyl)pyridin-3-yl) amides and sulfonamides. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.

A general synthesis of N-pyridin-3-yl-benzenesulfonamide has been demonstrated by reacting 3-aminopyridine with benzenesulfonyl chloride, which provides a model for the expected reactivity of its trimethylsilyl-substituted analogue. researchgate.net

Table 1: General Acylation and Sulfonylation Reactions
Reaction TypeReactantReagentGeneral Product
AcylationThis compoundAcyl Chloride (R-COCl)N-(5-(trimethylsilyl)pyridin-3-yl)amide
SulfonylationThis compoundSulfonyl Chloride (R-SO₂Cl)N-(5-(trimethylsilyl)pyridin-3-yl)sulfonamide

The direct N-alkylation of primary amines with alkyl halides is a fundamental method for forming more substituted amines. wikipedia.org However, the reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Selective mono-alkylation can sometimes be achieved under specific conditions or by using alternative methods like reductive amination. nih.govorganic-chemistry.org

In the case of this compound, reaction with an alkyl halide (R-X) can produce the secondary amine, N-alkyl-5-(trimethylsilyl)pyridin-3-amine. Further reaction can lead to the tertiary amine and ultimately the quaternary ammonium salt.

Additionally, the pyridine ring nitrogen can also undergo alkylation to form a pyridinium salt, a reaction known as quaternization. researchgate.netnih.govresearchgate.net This reaction is particularly effective with reactive alkylating agents. The quaternization of the pyridine nitrogen dramatically increases the electrophilicity of vinyl or alkynyl groups attached to the ring, enabling rapid reactions with nucleophiles. nih.gov

Table 2: General Alkylation and Quaternization Reactions
Reaction TypeSite of ReactionReagentGeneral Product
N-AlkylationAmino GroupAlkyl Halide (R-X)N-Alkyl-5-(trimethylsilyl)pyridin-3-amine (secondary)
QuaternizationPyridine NitrogenAlkyl Halide (R-X)3-Amino-1-alkyl-5-(trimethylsilyl)pyridinium Halide

Reductive amination, also known as reductive alkylation, is a highly efficient and versatile method for preparing secondary and tertiary amines while avoiding the issue of overalkylation common in direct alkylation. masterorganicchemistry.comharvard.edu The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding amine. wikipedia.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comharvard.edu This method allows for the controlled introduction of a wide variety of alkyl groups onto the nitrogen of this compound.

Table 3: General Reductive Amination Reaction
Carbonyl CompoundReducing AgentGeneral Product
Aldehyde (R'-CHO)NaBH(OAc)₃ or NaBH₃CNN-Alkyl-5-(trimethylsilyl)pyridin-3-amine
Ketone (R'-CO-R'')NaBH(OAc)₃ or NaBH₃CNN-Dialkyl-5-(trimethylsilyl)pyridin-3-amine

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form diazonium salts. organic-chemistry.org This process is known as diazotization. Aryl diazonium salts are valuable synthetic intermediates that can be converted into a wide range of functional groups by reaction with various nucleophiles (e.g., in Sandmeyer reactions).

The diazotization of aminopyridines can lead to the formation of pyridyldiazonium ions, which are generally unstable but can be used in subsequent reactions to introduce substituents like hydroxyl, halogen, or sulfonate groups onto the pyridine ring. researchgate.netresearchgate.net Upon treatment with nitrous acid, this compound is expected to form the 5-(trimethylsilyl)pyridin-3-diazonium salt. Due to the inherent instability of many diazonium salts, these are typically generated and used immediately in the next synthetic step.

Table 4: General Diazotization Reaction
ReagentsIntermediatePotential Subsequent ReactionProduct
NaNO₂, HCl (aq), 0-5 °C5-(trimethylsilyl)pyridin-3-diazonium chlorideH₂O, heat5-(Trimethylsilyl)pyridin-3-ol
NaNO₂, HBF₄ (aq), 0-5 °C5-(trimethylsilyl)pyridin-3-diazonium tetrafluoroborateHeat (Schiemann reaction)3-Fluoro-5-(trimethylsilyl)pyridine

Like other amines, this compound is a base and can be protonated by acids to form ammonium salts. libretexts.orglibretexts.org The molecule possesses two basic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. In aminopyridines, the ring nitrogen is generally more basic than the amino nitrogen. The lone pair of the amino group can be partially delocalized into the aromatic π-system, reducing its availability for protonation, whereas the lone pair on the pyridine nitrogen is in an sp² hybrid orbital in the plane of the ring and does not participate in aromaticity.

Therefore, protonation is expected to occur preferentially at the pyridine ring nitrogen to form a pyridinium salt. These salts are typically crystalline solids with increased water solubility compared to the free base, a property often exploited in pharmaceuticals. libretexts.org

Nucleophilic Reactivity of the Amino Group

Reactivity of the Trimethylsilyl (B98337) Group

The carbon-silicon (C-Si) bond in the trimethylsilyl (TMS) group is a key site of reactivity. This bond can be selectively cleaved under various conditions, or it can be utilized in metal-catalyzed cross-coupling reactions. Furthermore, the TMS group's ability to be introduced and removed under specific conditions allows it to serve as a temporary protecting group.

Desilylation Reactions

Desilylation, the cleavage of the C-Si bond, is a fundamental transformation of this compound. This reaction typically proceeds via protodesilylation, where the TMS group is replaced by a hydrogen atom. This can be achieved through several methods, most notably using fluoride sources or under acidic or basic conditions.

The high affinity of silicon for fluoride provides a powerful and widely used method for cleaving the C-Si bond. Fluoride ions act as a potent nucleophile, attacking the silicon atom to form a pentacoordinate, hypervalent silicon intermediate. This intermediate is unstable and readily undergoes cleavage of the C-Si bond.

Common sources of fluoride for this transformation include tetrabutylammonium fluoride (TBAF). wikipedia.org This method is highly efficient for the desilylation of a wide range of arylsilanes. acs.org The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF).

Table 1: Common Fluoride Reagents for Desilylation

ReagentFormulaCommon SolventKey Characteristics
Tetrabutylammonium Fluoride(C₄H₉)₄NFTHFHighly effective and common, but can be hygroscopic.
Acid- and Base-Catalyzed Desilylation

The C-Si bond can also be cleaved under acidic or basic conditions.

Acid-Catalyzed Desilylation : Treatment with strong acids, such as hydrochloric acid (HCl) in a THF/water solution, can effectively remove the TMS group. wikipedia.org

Base-Catalyzed Desilylation : A notable method for base-catalyzed protodesilylation involves the use of catalytic amounts of potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (DMSO). This approach is efficient, operates under mild conditions, and is compatible with a broad range of functional groups. researchgate.net The reaction is believed to proceed through the formation of a pentacoordinated silicon intermediate, with water acting as the proton source. researchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Desilylation Methods

MethodTypical ReagentsConditionsAdvantages
Acid-CatalyzedHCl in THF/waterOften room temperatureSimple reagents
Base-CatalyzedKOTMS in wet DMSOMild (can be as low as 70°C)High efficiency, low catalyst loading, wide functional group tolerance researchgate.net

Cross-Coupling Reactions Utilizing the Trimethylsilyl Group (e.g., Hiyama Coupling)

The trimethylsilyl group enables this compound to participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.org This reaction forms a new carbon-carbon bond between an organosilane and an organic halide or pseudohalide. organic-chemistry.org

A crucial step in the Hiyama coupling is the activation of the C-Si bond, which is typically achieved by a fluoride source (like TBAF) or a base. organic-chemistry.org This activator coordinates to the silicon atom, forming a reactive pentavalent silicate intermediate that facilitates the key transmetalation step in the catalytic cycle. The general catalytic cycle involves:

Oxidative Addition : The organic halide adds to the Pd(0) catalyst.

Transmetalation : The organic group from the activated organosilane is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

While effective, it has been noted that coupling reactions using simple trimethylsilane derivatives can be less efficient than those using silanes with fluoro or alkoxy substituents. organic-chemistry.org

Table 3: Key Components of the Hiyama Coupling Reaction

ComponentExampleRole
OrganosilaneThis compoundSource of one organic fragment
Organic HalideAryl bromide, Aryl iodideSource of the second organic fragment
Palladium CatalystPd(PPh₃)₄Catalyzes the C-C bond formation
ActivatorTBAF, NaOHActivates the C-Si bond for transmetalation

Role as a Temporary Protecting Group in Organic Synthesis

In multi-step organic synthesis, the trimethylsilyl group can be employed as a temporary protecting group. wikipedia.org It can be installed at a specific position on an aromatic ring to block that site from reacting while chemical transformations are carried out elsewhere on the molecule. acs.org

For a molecule like this compound, the TMS group at the 5-position could be used to direct an electrophilic substitution to another position on the ring. Once the desired reaction is complete, the TMS group can be selectively removed under mild conditions, such as with fluoride ions or acid, restoring the original C-H bond. wikipedia.orgacs.org This strategy is a valuable tool for achieving specific substitution patterns in complex syntheses.

Table 4: Trimethylsilyl Group as a Protecting Group

StepTypical ReagentsPurpose
Protection Trimethylsilyl chloride (TMSCl), Base (e.g., Triethylamine)Blocks a specific reactive site. wikipedia.org
Intermediate Reaction Various reagentsModify other parts of the molecule.
Deprotection TBAF or HClRemoves the TMS group to unmask the original site. wikipedia.org

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions. quora.comquora.com When electrophilic substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions is disfavored because the resulting cationic intermediate would place a destabilizing positive charge directly on the electronegative nitrogen atom. quora.comquimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are the most electron-poor.

In this compound, the reactivity of the ring is modulated by two substituents:

The 3-amino group : This is a powerful electron-donating and activating group. It directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). This activating effect can make electrophilic substitution reactions more feasible than on an unsubstituted pyridine ring.

The 5-trimethylsilyl group : As discussed, this group can be cleaved or participate in coupling reactions. It is also sterically bulky, which can influence the regioselectivity of reactions by hindering approach to the adjacent C4 and C6 positions.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on pyridine is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often employed for SEAr reactions, the pyridine nitrogen can be protonated, further increasing the ring's deactivation. wikipedia.orglibretexts.org However, the presence of activating groups can facilitate these reactions.

In this compound, the amino group at the 3-position is a strong activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org The trimethylsilyl (TMS) group at the 5-position is bulky and can exert steric hindrance. In electrophilic aromatic substitution, silyl (B83357) groups can also be displaced in a process known as protodesilylation, especially under acidic conditions.

Considering the directing effects of the amino group, electrophilic attack would be directed to the positions ortho and para to it, which are the 2, 4, and 6-positions. The directing influence of the substituents is summarized in the table below.

PositionActivating/Deactivating Influence of Amino GroupDirecting Influence of Amino GroupSteric Hindrance from TMS Group
2ActivatingorthoModerate
4ActivatingorthoLow
6ActivatingparaModerate

Given these factors, electrophilic substitution is most likely to occur at the 4-position, which is sterically accessible and activated by the amino group. The 2- and 6-positions are also activated but may be more sterically hindered.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsExpected Major Product(s)Rationale
NitrationHNO₃/H₂SO₄4-Nitro-5-trimethylsilylpyridin-3-amineThe amino group directs the nitro group to the ortho and para positions. The 4-position is the most likely site due to a combination of electronic activation and lower steric hindrance.
HalogenationBr₂/FeBr₃4-Bromo-5-trimethylsilylpyridin-3-amineSimilar to nitration, the amino group directs the incoming electrophile. The 4-position is favored.
SulfonationSO₃/H₂SO₄This compound-4-sulfonic acidThe amino group directs the sulfonyl group to the activated and accessible 4-position.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Generally not feasibleThe pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. youtube.com

Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a good leaving group is present. fishersci.seyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups. fishersci.se

The pyridine ring itself is electron-deficient, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions. youtube.com In the case of this compound, there are no inherent leaving groups on the ring. Therefore, for a nucleophilic aromatic substitution to occur, a derivative with a suitable leaving group (e.g., a halogen) at one of the ring positions would be necessary.

If, for instance, a hypothetical 2-chloro-5-trimethylsilylpyridin-3-amine were the substrate, a strong nucleophile could displace the chloride. The amino group at the 3-position would have a modest electronic effect on this reaction, while the trimethylsilyl group at the 5-position would primarily exert a steric influence.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution of a Halogenated Derivative

SubstrateNucleophileReagents & ConditionsExpected ProductRationale
2-Chloro-5-trimethylsilylpyridin-3-amineMethoxideCH₃ONa, CH₃OH, heat2-Methoxy-5-trimethylsilylpyridin-3-amineThe electron-deficient pyridine ring facilitates nucleophilic attack at the 2-position, leading to the displacement of the chloride leaving group.
4-Bromo-5-trimethylsilylpyridin-3-amineAmmoniaNaNH₂, liquid NH₃5-Trimethylsilylpyridine-3,4-diamineThe strong nucleophile (amide ion) would attack the 4-position, displacing the bromide.

Metalation and Lithiation of the Pyridine Ring

The deprotonation of a C-H bond on an aromatic ring by a strong base, typically an organolithium reagent, is known as metalation or lithiation. This process is a powerful tool for the functionalization of aromatic compounds. acs.org For pyridines, direct lithiation can be complicated by the nucleophilic addition of the organolithium reagent to the electron-deficient ring. acs.org However, the regioselectivity of lithiation can often be controlled by the presence of directing metalating groups (DMGs).

In this compound, both the amino group and the trimethylsilyl group can influence the site of metalation. The amino group can direct lithiation to the ortho positions (2- and 4-positions). The trimethylsilyl group can also act as a directing group or be involved in lithium-halogen exchange if a halogenated precursor is used. The use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation over nucleophilic addition. fishersci.fr

Given the directing ability of the amino group, lithiation is expected to occur preferentially at the 4-position, which is ortho to the amino group and less sterically hindered than the 2-position. The resulting lithiated species can then be trapped with various electrophiles.

Table 3: Predicted Outcome of Metalation and Subsequent Electrophilic Quench

ReagentBaseSite of MetalationElectrophileFinal ProductRationale
This compoundn-BuLi/TMEDA4-positionCO₂ then H₃O⁺3-Amino-5-(trimethylsilyl)pyridine-4-carboxylic acidThe amino group directs the lithiation to the ortho 4-position. The resulting organolithium is trapped by carbon dioxide.
This compoundLDA4-position(CH₃)₃SiCl3-Amino-4,5-bis(trimethylsilyl)pyridineThe sterically hindered base LDA selectively deprotonates at the 4-position, which is then silylated.
This compounds-BuLi4-positionI₂3-Amino-4-iodo-5-trimethylsilylpyridineThe strong base s-BuLi effects lithiation at the 4-position, followed by quenching with iodine.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of 5-Trimethylsilylpyridin-3-amine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. DFT methods are widely used for this purpose, providing a balance between computational cost and accuracy. nih.govresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or the more extensive TZVP, are commonly employed to calculate the equilibrium geometry. nih.govresearchgate.netmdpi.com

This optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. For this compound, this includes determining the precise orientation of the amino (-NH₂) and trimethylsilyl (B98337) (-Si(CH₃)₃) groups relative to the pyridine (B92270) ring. Conformational analysis, which involves calculating the energies of different spatial arrangements (conformers), is crucial for identifying the global minimum energy structure, which is the most populated and stable form of the molecule at equilibrium. mdpi.com

Table 1: Representative Predicted Geometrical Parameters for this compound

This table illustrates the types of structural data obtained from DFT-based geometry optimization. The values are representative of typical bond lengths and angles for similar chemical moieties.

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths Pyridine C-C~1.39
Pyridine C-N~1.34
C-NH₂~1.40
N-H~1.01
C-Si~1.87
Si-CH₃~1.89
Bond Angles C-N-C (in ring)~117.0
H-N-H~112.0
C-Si-C~107.0

Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating the nuclear magnetic shielding tensors of a molecule. researchgate.netnih.gov These calculated shielding values are then converted into chemical shifts (ppm) by comparing them to the shielding tensor of a reference standard, such as tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of the prediction depends on the chosen DFT functional and basis set. nih.govaps.org

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

The following table shows the expected chemical shifts for the key nuclei in the molecule, based on calculations and data from analogous structures.

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹H NMR -Si(CH ₃)₃~0.25
-NH~3.5 - 4.5
Pyridine H2~8.1
Pyridine H4~7.2
Pyridine H6~8.2
¹³C NMR -Si(C H₃)₃~ -1.0
C 2~148.0
C 3~145.0
C 4~125.0
C 5~130.0
C 6~149.0

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of bonds. researchgate.net It is a known phenomenon that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and other systematic errors. Therefore, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. researchgate.net

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For this compound, this could involve studying mechanisms such as electrophilic substitution on the pyridine ring or reactions at the amino group. For example, studies on the silylation of pyridine have suggested an electrophilic aromatic substitution (SEAr)-type mechanism, which could be computationally modeled to understand the regioselectivity of silyl (B83357) group introduction. acs.org Such studies provide a dynamic picture of the reaction and can predict which products are most likely to form.

Molecular Modeling and Simulation of Intermolecular Interactions

The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. The amino group and the pyridine nitrogen atom are capable of participating in hydrogen bonds, which are strong, directional interactions that significantly influence the compound's physical properties. The amino group can act as a hydrogen bond donor, while the lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor (N-H···N).

Computational studies on similar molecules, such as 2-aminopyridine, have used DFT to model dimers and larger clusters. researchgate.netresearchgate.net These models help quantify the strength of hydrogen bonds and other non-covalent interactions like van der Waals forces. To accurately describe these phenomena, dispersion-corrected DFT functionals (e.g., B3LYP-D3) are often necessary. researchgate.net Techniques like Energy Decomposition Analysis (EDA) can further break down the interaction energy into physically meaningful components, such as electrostatic, orbital, and dispersion contributions. researchgate.net

Prediction of Reactivity and Selectivity Profiles

DFT provides a suite of conceptual tools and calculated parameters that help predict how and where a molecule is likely to react.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO's energy and location indicate the molecule's ability to donate electrons and where it is most susceptible to electrophilic attack. Conversely, the LUMO's energy and location show its ability to accept electrons and where it is prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a general indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the charge distribution, with regions of negative potential (typically colored red) indicating electron-rich areas that are attractive to electrophiles, and regions of positive potential (blue) indicating electron-poor areas attractive to nucleophiles. For this compound, the most negative regions are expected around the pyridine nitrogen and the amino group, suggesting these are primary sites for electrophilic interaction.

Conceptual DFT Descriptors: Parameters such as chemical potential, chemical hardness, and the global electrophilicity index can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of reactivity, helping to compare the reactivity of different molecules or different sites within the same molecule. mdpi.com

Table 3: Key Conceptual DFT Reactivity Descriptors

This table outlines important reactivity indices derived from computational calculations and their significance in predicting chemical behavior.

DescriptorSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
HOMO-LUMO Gap Energy difference (ELUMO - EHOMO); indicates chemical stability and reactivity.
Global Electrophilicity Measures the propensity of a species to accept electrons.

Advanced Applications in Chemical Research

Role as Ligands in Coordination and Organometallic Chemistry

Aminopyridine derivatives are a highly popular area of research in coordination chemistry due to their versatility and easily modifiable nature. nih.gov They serve as effective alternatives to traditional ligands, enabling control over the properties of metal complexes. nih.gov

Metal Complexes with Silylated Aminopyridine Ligands

Silylated aminopyridine ligands, including 5-Trimethylsilylpyridin-3-amine, are instrumental in forming stable complexes with a variety of transition metals. These ligands can be tailored to fine-tune the electronic and steric environment around the metal center. nih.gov The coordination chemistry of aminopyridinato ligands with both main group and transition metals has been extensively studied. nih.gov The presence of bulky substituents, such as the trimethylsilyl (B98337) group, allows for the stabilization of metals in unusual oxidation states. nih.gov

Research has demonstrated the synthesis and characterization of numerous metal complexes with aminopyridine-based ligands. These complexes often exhibit interesting geometries and properties, making them suitable for various applications. For instance, ruthenium(II) complexes with tetradentate aminopyridine ligands have been synthesized and characterized, revealing both trans and cis isomers. researchgate.net Similarly, palladium(II) complexes with bidentate amine ligands show a square-planar geometry with some distortion. nih.gov

Influence of the Trimethylsilyl Group on Coordination Geometry

The trimethylsilyl (TMS) group in this compound exerts a significant influence on the coordination geometry of its metal complexes. The bulky nature of the TMS group can create steric hindrance, which in turn affects the arrangement of other ligands around the metal center. This steric crowding can lead to the formation of complexes with specific and often unusual geometries. nih.gov

The electronic effects of the TMS group also play a crucial role. Silyl (B83357) ligands are known to be strong σ-donors, which can influence the electron density at the metal center and affect the stability and reactivity of the complex. nih.gov The orientation of the pyridine (B92270) ring itself is also a factor, with studies showing that its positioning can be affected by distortions in the coordination geometry, leading to phenomena like π-back bonding between the metal and the ligand. researchgate.net The interplay of these steric and electronic factors allows for precise control over the coordination environment, which is essential for designing catalysts with specific activities and selectivities. nih.gov

Catalytic Applications of Metal-Silylated Aminopyridine Complexes

Metal complexes featuring silylated aminopyridine ligands have found broad applications in homogeneous catalysis. nih.govrsc.org The unique steric and electronic properties imparted by these ligands can lead to catalysts with high activity, selectivity, and stability. nih.govekb.eg

One notable application is in olefin polymerization. Titanium complexes bearing bulky aminopyridinato ligands have been shown to be highly active catalysts for this process. dntb.gov.ua The catalytic activity of these complexes can be modulated by altering the substituents on the aminopyridine ligand, demonstrating the tunability of these systems. nih.gov Furthermore, transition metal complexes with aminopyridine ligands have been used in a variety of other catalytic reactions, including hydrogenation and cross-coupling reactions. mdpi.com The versatility of these catalysts makes them valuable tools in modern synthetic chemistry. nih.govrsc.org

Synthetic Intermediates in Complex Molecule Synthesis

Beyond its role in coordination chemistry, this compound is a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide reactive sites for a variety of chemical transformations.

Precursors for Nitrogen-Containing Heterocycles (e.g., Tetrazolo[1,5-a]pyridines)

Aminopyridines are key precursors in the synthesis of fused nitrogen-containing heterocycles. One important class of such compounds is the tetrazolo[1,5-a]pyridines, which are synthesized from halopyridines. organic-chemistry.orgorganic-chemistry.org While the direct synthesis from this compound is not explicitly detailed, the general methodology involves the reaction of a substituted pyridine with an azide (B81097) source. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 2-halopyridines with trimethylsilyl azide is a known method for producing tetrazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org These tetrazole derivatives can exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers, which can then undergo further reactions like 1,3-dipolar cycloadditions. beilstein-archives.org

The synthesis of other nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, also often starts from aminopyridine derivatives or related compounds. nih.gov The reactivity of the amine group allows for the construction of these complex ring systems.

Building Blocks for Polyfunctionalized Organic Compounds

The amine functional group makes this compound a fundamental building block in organic synthesis. purkh.com Amines are crucial intermediates in the creation of a wide array of chemical compounds, including pharmaceuticals and other biologically active molecules. purkh.com The presence of the trimethylsilyl group on the pyridine ring provides an additional site for modification or can be used to direct the regioselectivity of subsequent reactions.

The synthesis of polysubstituted pyridines often utilizes aminopyridines as starting materials. nih.gov The amine group can be transformed into various other functional groups, or it can participate in reactions that build up the complexity of the molecule. This versatility makes compounds like this compound essential for the construction of polyfunctionalized organic structures that are important in medicinal chemistry and materials science.

Derivatization for Enhanced Analytical Detection

Derivatization is a common strategy to improve the analytical properties of molecules for techniques like gas chromatography (GC), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). This process typically involves chemically modifying the analyte to increase its volatility, thermal stability, or detectability.

Facilitation of Gas Chromatography and Mass Spectrometry Analysis

The primary amino group in this compound would theoretically be a target for derivatization to enhance its suitability for GC-MS analysis. Silylation, acylation, or alkylation of the amine could reduce its polarity and increase its volatility. However, no studies have been published that specifically describe the derivatization of this compound for this purpose. Consequently, there are no documented methods or data on the retention times, fragmentation patterns, or improved detection limits for any such derivatives.

Improvement of HPLC Analytical Performance

Similarly, for HPLC analysis, derivatization of the primary amine with a chromophoric or fluorophoric tag is a standard method to enhance UV or fluorescence detection. While numerous derivatizing agents are available for primary amines, there is no literature detailing their application to this compound. As a result, no data exists on reaction conditions, stability of the derivatives, or any resulting improvements in chromatographic separation or detection sensitivity for this compound.

Conclusion and Future Research Directions

The exploration of 5-Trimethylsilylpyridin-3-amine, though currently limited in the scientific literature, opens a window to a range of possibilities in synthetic and medicinal chemistry. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential.

To date, dedicated research focusing solely on this compound is not extensively documented in publicly accessible scientific literature. However, general methodologies for the silylation of pyridines and the functionalization of aminopyridines provide a foundational understanding. The synthesis of related silylated pyridines has been achieved, primarily through methods such as the reaction of lithiated pyridines with silyl (B83357) halides or through transition metal-catalyzed C-H silylation. nih.gov These approaches suggest plausible, though unconfirmed, pathways to this compound. The chemical utility of both the amino and trimethylsilyl (B98337) functional groups is well-established in organic synthesis. The amino group serves as a versatile handle for a variety of transformations, including diazotization, acylation, and alkylation, and is a key pharmacophore in many bioactive molecules. The trimethylsilyl group is a valuable synthetic tool, known for its ability to act as a directing group in electrophilic aromatic substitution, a placeholder in synthetic sequences, and a precursor for cross-coupling reactions.

The scarcity of specific data on this compound presents a number of open questions and exciting avenues for future research:

Optimized Synthesis: A primary area for investigation is the development of a high-yielding and scalable synthesis of this compound. Comparative studies of different synthetic strategies, such as the direct silylation of 3-aminopyridine versus a multi-step sequence involving nitration of a silylated pyridine (B92270) followed by reduction, would be highly valuable.

Detailed Physicochemical Characterization: A thorough investigation of its physicochemical properties, including its pKa, solubility, and spectroscopic data (NMR, IR, MS), is essential for its application in various fields.

Exploration of Reactivity: The reactivity of the pyridine ring, considering the electronic effects of both the amino and trimethylsilyl groups, needs to be systematically studied. This includes its behavior in electrophilic and nucleophilic aromatic substitution reactions.

Catalytic Applications: The potential of this compound and its derivatives as ligands for transition metal catalysis is an unexplored and promising research direction. The pyridine nitrogen and the amino group could act as coordinating sites for various metals.

Medicinal Chemistry Potential: Given that the aminopyridine moiety is present in numerous approved drugs, the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. The trimethylsilyl group can enhance lipophilicity and modulate metabolic stability, which are important parameters in drug design. mdpi.com

Materials Science Applications: The incorporation of this silylated aminopyridine into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be investigated. The electronic properties of the pyridine ring, tunable by the amino and silyl groups, make it an interesting building block for such applications.

The unique combination of functional groups in this compound provides a platform for the development of novel synthetic methodologies. The trimethylsilyl group can be leveraged in silicon-based cross-coupling reactions, such as the Hiyama coupling, offering an alternative to the more common boronic acid-based Suzuki coupling. wikipedia.org This could enable the efficient formation of carbon-carbon bonds at the 5-position of the pyridine ring.

Furthermore, the interplay between the amino and trimethylsilyl groups could be exploited in regioselective functionalization reactions. For instance, the silyl group could direct electrophilic attack to a specific position on the pyridine ring, which could then be followed by transformations of the amino group.

The potential applications of this compound and its derivatives are broad. In medicinal chemistry, it can serve as a versatile building block for the synthesis of complex molecules with potential biological activity. nih.gov In materials science, its incorporation into polymers or small molecules could lead to materials with tailored electronic and photophysical properties.

Q & A

Q. What are the common synthetic strategies for preparing 5-Trimethylsilylpyridin-3-amine?

The synthesis typically involves introducing the trimethylsilyl (TMS) group to a pyridine scaffold. Key methods include:

  • Sonogashira Coupling : A palladium-catalyzed cross-coupling between a halogenated pyridin-3-amine (e.g., 5-chloro or 5-bromo derivatives) and trimethylsilylacetylene under inert conditions .
  • Direct Silylation : Reaction of pyridin-3-amine derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine . Optimization requires careful control of reaction time, temperature (often 60–100°C), and solvent selection (e.g., THF or DMF).

Q. How is this compound characterized structurally?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and TMS group integration (e.g., 1^1H NMR: δ 0.2–0.3 ppm for TMS protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Elemental Analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be improved during TMS group installation?

Key parameters include:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(PPh3_3)2_2 for cross-coupling reactions, with copper iodide as a co-catalyst .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in silylation reactions .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients removes unreacted silylating agents .

Q. How to address contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected 1^1H NMR shifts) can arise from impurities or tautomerism. Mitigation strategies:

  • Multi-Technique Validation : Cross-check NMR with IR (to confirm amine groups) and X-ray crystallography (if crystals are obtainable) .
  • Purity Assessment : Use HPLC or TLC to rule out side products .

Q. What computational methods support structure-activity relationship (SAR) studies of TMS-containing pyridinamines?

  • DFT Calculations : Predict electronic effects of the TMS group on pyridine’s aromaticity and nucleophilicity .
  • QSAR Modeling : Use steric (e.g., molar refractivity) and electronic parameters (e.g., Hammett constants) to correlate substituent effects with biological activity .

Application-Focused Questions

Q. How can this compound be utilized in medicinal chemistry?

The TMS group enhances lipophilicity, improving blood-brain barrier penetration. Applications include:

  • Protease Inhibitors : As a scaffold for targeting enzyme active sites via hydrogen bonding with the amine group .
  • Derivatization : Functionalize the amine group with sulfonamides or acyl groups to modulate bioactivity .

Q. What are the stability considerations for this compound under acidic/basic conditions?

The TMS group is hydrolytically labile. Stability protocols:

  • Storage : Anhydrous conditions (argon atmosphere) at –20°C .
  • Reaction Design : Avoid aqueous bases; use mild conditions (pH 5–8) during derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.